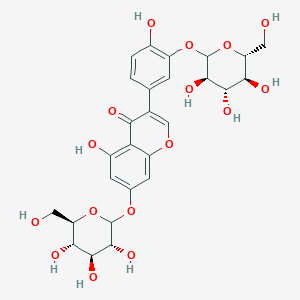
Luteolin-7,3-diglucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luteolin-7,3-diglucoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of luteolin, a flavone known for its antioxidant, anti-inflammatory, and anticancer properties. The glycosylation of luteolin enhances its solubility and bioavailability, making it more effective in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Luteolin-7,3-diglucoside can be synthesized through glycosylation of luteolin in hydrophilic organic solvents. Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The glycosylation positions are located at the C-7 and C-3’ hydroxyl groups of luteolin.
Industrial Production Methods
Industrial production of this compound often involves biotransformation approaches using glycosyltransferases. For instance, glycosyltransferase from Xanthomonas campestris can regiospecifically glycosylate the 3’-hydroxyl group of luteolin, while UDP-glycosyltransferase from rice can glycosylate the 7- and 4’-hydroxyl groups .
Chemical Reactions Analysis
Types of Reactions
Luteolin-7,3-diglucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Luteolin-7,3-diglucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on flavonoid properties.
Biology: It is studied for its antioxidant, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Luteolin-7,3-diglucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of enzymes like glutathione S-transferase and cyclooxygenases.
Anti-inflammatory Activity: It inhibits the production of nitric oxide and prostaglandin E2, as well as the expression of inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-alpha, and interleukin-6.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation by targeting pathways like STAT3 and NF-κB.
Comparison with Similar Compounds
Luteolin-7,3-diglucoside is unique compared to other similar compounds due to its specific glycosylation pattern, which enhances its solubility and bioavailability. Similar compounds include:
Luteolin-7-glucoside: A monoglucoside of luteolin with similar but less potent biological activities.
Luteolin-4’-glucoside: Another monoglucoside with different glycosylation positions, affecting its solubility and bioactivity.
Luteolin-7,4’-diglucoside: A diglucoside with glycosylation at different positions, leading to variations in its biological effects.
This compound stands out due to
Properties
Molecular Formula |
C27H30O16 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
5-hydroxy-3-[4-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-6-16-20(33)22(35)24(37)26(42-16)40-10-4-13(31)18-15(5-10)39-8-11(19(18)32)9-1-2-12(30)14(3-9)41-27-25(38)23(36)21(34)17(7-29)43-27/h1-5,8,16-17,20-31,33-38H,6-7H2/t16-,17-,20-,21-,22+,23+,24-,25-,26?,27?/m1/s1 |
InChI Key |
WBUYXWBGDDXLJL-NLALPNCQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


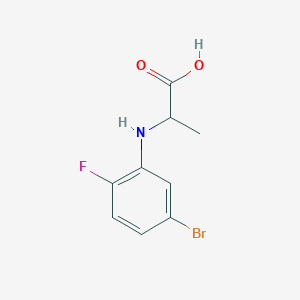
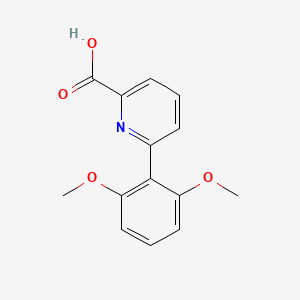
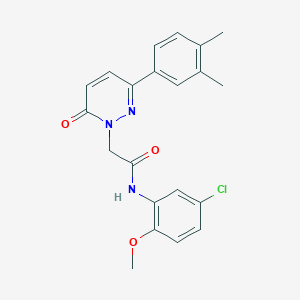
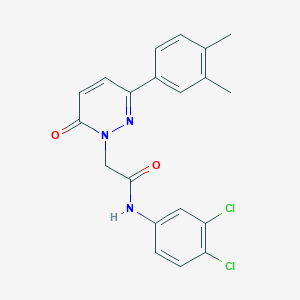



![2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine](/img/structure/B14865995.png)
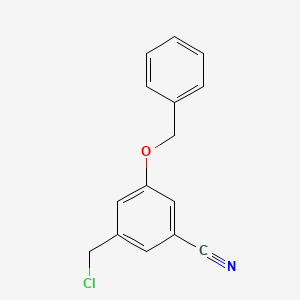
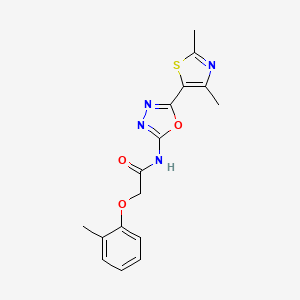
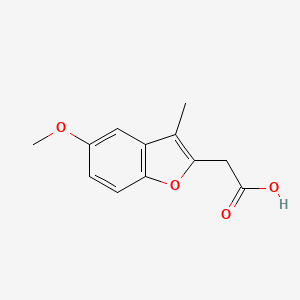
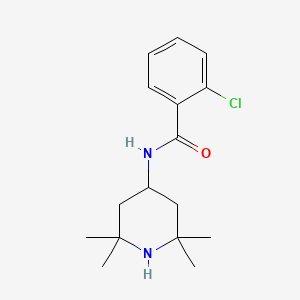
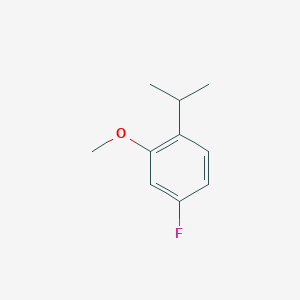
![2-Imidazo[1,2-A]pyrimidin-6-ylethanamine](/img/structure/B14866035.png)
